molecular formula C16H18FN3O2S B2371988 N-cyclopropyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921867-73-4

N-cyclopropyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2371988
CAS No.: 921867-73-4
M. Wt: 335.4
InChI Key: ODORPXKFDSYLFM-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H18FN3O2S and its molecular weight is 335.4. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research on imidazothiadiazole analogs, such as those studied by Abu-Melha (2021), reveals the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, exhibiting potent cytotoxic activities against various cancer cell lines, particularly breast cancer. This study underscores the anticancer screening of these compounds, highlighting their structural and spectral features analyzed through DFT calculations and their promising cytotoxic results against cancer cell lines when compared with 5-fluorouracil, a known anticancer drug (Abu-Melha, 2021).

Radiopharmaceutical Applications

The synthesis of 3-[1H-Imidazol-4-yl]propyl 4-[18F]fluorobenzyl ether (fluoroproxyfan), as described by Iwata et al. (2000), demonstrates its potential as a radioligand for imaging histamine H3 receptors in clinical PET studies. The study elaborates on the methodology for labeling fluoroproxyfan with 18F, achieving a product with high radiochemical purity and specific activity, indicating its applicability in neuroimaging and the study of neurological disorders (Iwata et al., 2000).

Antioxidant Activity

The synthesis and characterization of pyrazole-acetamide derivatives by Chkirate et al. (2019) explore their antioxidant activity. The study presents the synthesis of two coordination complexes constructed from pyrazole-acetamide and their significant antioxidant activity demonstrated through various in vitro assays. This research highlights the role of hydrogen bonding in self-assembly processes and the potential therapeutic applications of these compounds due to their antioxidant properties (Chkirate et al., 2019).

Anti-Inflammatory and Analgesic Activities

Yusov et al. (2019) explored the synthesis of cyclocondensation-derived (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides and their analgesic and anti-inflammatory effects. The hydrochlorides of these enaminoamides showed significant analgesic effects and anti-inflammatory effects comparable to sodium metamizole, indicating their potential use in pain management and inflammation treatment (Yusov et al., 2019).

Properties

IUPAC Name

N-cyclopropyl-2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c17-14-4-2-1-3-11(14)10-23-16-18-7-13(9-21)20(16)8-15(22)19-12-5-6-12/h1-4,7,12,21H,5-6,8-10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODORPXKFDSYLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=CN=C2SCC3=CC=CC=C3F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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